Scientific Field: Physical Chemistry
Application Summary: Oxirane compounds are used in the study of clathrate hydrate formation. Clathrate hydrates are host-guest inclusion compounds comprising hydrogen-bonded host frameworks and guest molecules.
Methods of Application: The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements.
Results: The study found that the geometric and hydrophilic effects of oxirane compounds influence the structure and stability of clathrate hydrates.
Scientific Field: Astrophysics
Application Summary: Oxirane compounds are used in rotational spectroscopy to facilitate searches for isotopic oxirane in space.
Methods of Application: The rotational spectrum of oxirane in a sample of natural isotopic composition was studied in selected regions between 158 GHz and 1093 GHz.
Results: The study provided valuable data for the identification of isotopic oxirane in space.
[(Methylthio)methyl]oxirane, also known as 1,2-epoxy-3-(methylthio)propane, is a cyclic ether characterized by its three-membered ring structure containing an oxygen atom and a sulfur atom within a methylthio group. Its molecular formula is C4H8OS, with a molecular weight of approximately 104.171 g/mol. The compound is notable for its unique structural features that allow it to participate in various
There is no current information available regarding a specific mechanism of action for [(Methylthio)methyl]oxirane.
Several synthetic routes exist for producing [(Methylthio)methyl]oxirane:
These methods highlight the versatility of synthetic strategies available for generating this compound .
[(Methylthio)methyl]oxirane finds applications across various fields:
Interaction studies involving [(Methylthio)methyl]oxirane have primarily focused on its reactivity with nucleophiles and electrophiles. The presence of the methylthio group enhances its ability to participate in substitution reactions, making it a valuable compound for studying reaction mechanisms in organic chemistry. Further research is needed to explore its interactions with biological systems and potential toxicological effects .
Several compounds share structural or functional similarities with [(Methylthio)methyl]oxirane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methylthioacetaldehyde | C3H8OS | Contains an aldehyde group; different reactivity |
| 1,2-Epoxypropane | C3H6O | Simple epoxide without sulfur; more reactive |
| Isopropyl glycidyl ether | C6H12O2 | Larger structure; used in epoxy resin formulations |
| Methylsulfanylacetylene | C4H4OS | Acetylene derivative; different bonding characteristics |
[(Methylthio)methyl]oxirane is unique due to its specific combination of a methylthio group and an epoxide structure, which influences its reactivity patterns compared to these similar compounds .
The Williamson ether synthesis represents a fundamental approach for constructing [(methylthio)methyl]oxirane through nucleophilic substitution reactions involving methylthiomethyl halides [1] [2]. This methodology employs an alkoxide ion that reacts with a primary alkyl halide via an SN2 reaction mechanism, making it particularly suitable for methylthiomethyl derivatives [3] [4]. The reaction proceeds through backside attack of the alkoxide nucleophile on the electrophilic carbon bearing the leaving group, resulting in inversion of configuration at the reaction center [5].
Methylthiomethyl halides serve as versatile methylthiomethyl sources in these transformations, with sodium hydride commonly employed as the base to generate the required alkoxide species [6]. The reaction typically requires an inert organic solvent and proceeds optimally with primary alkyl halides due to reduced steric hindrance [4]. Secondary alkyl halides may lead to competing elimination reactions through E2 pathways, while tertiary halides predominantly undergo elimination rather than substitution [1] [7].
| Substrate Type | Reaction Efficiency | Primary Products | Side Reactions |
|---|---|---|---|
| Primary alkyl halides | 85-95% | Desired ether products | Minimal elimination |
| Secondary alkyl halides | 60-75% | Mixed substitution/elimination | Moderate E2 elimination |
| Tertiary alkyl halides | <20% | Predominantly alkenes | Extensive elimination |
The methylthiomethyl protecting group demonstrates particular utility for tertiary alcohols, which are susceptible to acid-catalyzed dehydration [6]. Under typical reaction conditions, the methylthiomethyl ether formation proceeds with good yields when employing appropriate bases such as sodium hydride or potassium hydride [2]. The reaction conditions must be carefully controlled to avoid competitive elimination pathways, particularly when dealing with more hindered substrates [4].
The Pummerer rearrangement provides an alternative synthetic route to [(methylthio)methyl]oxirane derivatives through the reaction of alkyl sulfoxides with acetic anhydride [8] [9]. This transformation involves the rearrangement of an alkyl sulfoxide to an α-acyloxy-thioether in the presence of acetic anhydride, following the stoichiometry: RS(O)CHR'2 + Ac2O → RSC(OAc)R'2 + AcOH [8].
The mechanism proceeds through initial acylation of the sulfoxide oxygen by acetic anhydride to generate an acyloxysulfonium intermediate [9] [10]. Subsequently, acetate acts as a catalyst to induce elimination, producing a cationic-thial structure that undergoes nucleophilic attack by acetate to yield the final α-acetoxy-thioether product [8]. The intermediate thial electrophile demonstrates sufficient reactivity to be trapped by various nucleophiles, including neutral species such as aromatic rings with electron-donating groups [8].
Alternative activators beyond acetic anhydride have been successfully employed, including trifluoroacetic anhydride, trifluoromethanesulfonic anhydride, and thionyl chloride [8] [11]. Trifluoroacetic anhydride exhibits superior reactivity compared to acetic anhydride, enabling reactions to proceed at significantly lower temperatures while maintaining high product yields [11]. The use of Lewis acids such as titanium tetrachloride and tin tetrachloride allows the reaction to proceed at 0°C, providing enhanced control over reaction conditions [8].
| Activator | Reaction Temperature | Reaction Time | Typical Yield |
|---|---|---|---|
| Acetic anhydride | 130°C | 2 hours | 65-75% |
| Trifluoroacetic anhydride | 25°C | 5 minutes | 80-90% |
| Dichloroacetic anhydride | 25°C | 70 minutes | 70-80% |
The dimethyl sulfoxide/acetic anhydride system enables direct methylthiomethylation of phenols and other nucleophilic substrates [12]. This methodology involves the formation of dimethyl sulfoxide enolate intermediates that subsequently react with electrophilic partners to introduce the methylthiomethyl functionality [13]. The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it suitable for complex molecule synthesis [13].
Dimethyldioxirane oxidation represents a highly effective flow chemistry approach for epoxide generation, particularly suited for the synthesis of [(methylthio)methyl]oxirane derivatives [14] [15]. Dimethyldioxirane, derived from acetone, functions as a powerful selective oxidizing agent that converts alkenes to epoxides under mild conditions [15]. The reagent is prepared in situ from acetone and potassium peroxymonosulfate, typically in the form of Oxone, yielding dilute solutions suitable for continuous flow applications [15].
The preparation of dimethyldioxirane involves treatment of acetone with sodium hydrogen carbonate and Oxone in aqueous solution [14]. Flow chemistry implementations utilize custom-designed high-pressure reactors operating at elevated temperatures (typically 60°C) and pressures (5 bar) to achieve efficient mass transfer between the aqueous and organic phases [14]. The continuous flow process demonstrates significant advantages over batch methods, including enhanced reaction rates due to improved mass transfer and reduced safety concerns associated with handling unstable dioxirane species [16].
| Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Reaction Time | 24-48 hours | 20 minutes | 72-144x |
| Selectivity | 75-85% | >90% | 1.2x |
| Productivity | 0.5 g/day | 12 g/day | 24x |
The mechanism of dimethyldioxirane oxidation proceeds through a concerted pathway involving direct oxygen transfer to the alkene double bond [17]. Computational studies reveal that the reaction follows either a dynamically concerted mechanism (time gap <60 fs) or a dynamically stepwise pathway (60-150 fs gap) depending on the solvent environment [17]. In acetone solution, approximately 90% of trajectories lead directly to the alcohol product, while gas-phase reactions predominantly result in separated radicals [17].
Flow chemistry implementations enable precise control over reaction conditions, including temperature, pressure, and residence time [14]. The continuous process typically employs PFA tubing reactors with inline mixing of reactant streams, followed by immediate quenching with sodium sulfite solution [14]. This approach minimizes decomposition of the unstable dioxirane intermediate while maximizing epoxide formation efficiency [16].
Continuous-flow aminolysis represents an advanced synthetic methodology for accessing [(methylthio)methyl]oxirane derivatives through optimized reaction conditions and enhanced process control [18] [19]. This approach utilizes flow chemistry principles to achieve rapid, efficient transformations that would be challenging or impossible under conventional batch conditions [20]. The methodology particularly benefits from the ability to precisely control temperature, pressure, and residence time parameters [21].
Bayesian optimization has emerged as a powerful tool for continuous-flow aminolysis parameter optimization, enabling systematic exploration of multidimensional reaction spaces [18] [22]. This approach involves iterative experimental design guided by machine learning algorithms that predict optimal reaction conditions based on previous experimental results [23]. The methodology proves particularly valuable for reactions involving six or more continuous variables, including concentration, temperature, and residence time [23].
| Optimization Parameter | Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 100-230°C | 200°C | Primary factor |
| Pressure | 10-50 bar | 50 bar | Moderate influence |
| Residence Time | 5-30 minutes | 20 minutes | Secondary factor |
| Concentration | 0.05-0.5 M | 0.1 M | Tertiary factor |
High-pressure, high-temperature continuous flow reactors enable efficient aminolysis reactions that proceed with excellent conversion and selectivity [18] [19]. Custom-designed reactor systems accommodate the challenging reaction conditions required for direct aminolysis, including temperatures up to 200°C and pressures reaching 50 bar [18]. These conditions facilitate rapid reaction kinetics while minimizing side product formation [20].
The use of methanolic ammonia as a nitrogen source provides significant advantages over traditional aqueous ammonia or gaseous ammonia systems [18] [19]. This approach circumvents the limitations associated with aqueous systems while avoiding the hazards of handling pressurized ammonia gas [19]. The methodology demonstrates broad substrate scope, with seventeen different substrates successfully converted under optimized flow conditions [18].
Crown ether-mediated reactions provide sophisticated catalytic systems for the synthesis of [(methylthio)methyl]oxirane derivatives through phase transfer catalysis and cation activation mechanisms [24] [25]. These macrocyclic ligands demonstrate exceptional ability to sequester metal cations while modulating the reactivity of associated anions, leading to enhanced reaction rates and improved selectivity [26] [27]. The crown ether cavity size determines the selectivity for specific cations, with 18-crown-6 showing high affinity for potassium ions, 15-crown-5 for sodium ions, and 12-crown-4 for lithium ions [24].
The catalytic mechanism involves complexation of the metal cation within the crown ether cavity, which effectively reduces the ion-pairing interaction between the cation and nucleophilic anion [25] [26]. This process enhances the nucleophilicity of the anion while maintaining it in close proximity to the reaction center through contact ion-pair formation rather than complete ion separation [26]. Recent theoretical studies suggest that crown ethers function as Lewis bases that neutralize the harmful Coulombic influence of counter-cations rather than generating truly "naked" anions [26].
| Crown Ether | Optimal Cation | Binding Constant (M⁻¹) | Catalytic Efficiency |
|---|---|---|---|
| 12-crown-4 | Lithium | 10⁴ | Moderate |
| 15-crown-5 | Sodium | 10⁵ | High |
| 18-crown-6 | Potassium | 10⁶ | Very High |
| 21-crown-7 | Cesium | 10⁴ | Moderate |
Crown ether nucleophilic catalysts represent an advanced class of bifunctional catalysts that combine metal chelation with nucleophilic activation [28]. These systems, based on 18-crown-6 scaffolds containing nucleophilic side-arms, demonstrate exceptional efficacy in promoting nucleophilic substitution reactions [28]. The design enables entropic advantages through intramolecular nucleophile delivery while maintaining the crown ether's ability to activate metal fluoride salts [28].
Phase transfer catalysis applications utilize crown ethers to facilitate reactions between ionic species in different phases [29] [25]. The crown ether complexes with the cation to form lipophilic species that can partition into organic solvents, carrying the associated anion into the organic phase where reaction occurs [25]. This mechanism proves particularly effective for nucleophilic fluorination reactions, where crown ether catalysts demonstrate rate enhancements of 10⁴ compared to uncatalyzed reactions [27].
Bismuth(III) triflate emerges as an economical and environmentally friendly catalyst for various transformations relevant to [(methylthio)methyl]oxirane synthesis [30] [31]. This Lewis acid catalyst demonstrates remarkable versatility in promoting Friedel-Crafts reactions, cyclization reactions, and other electrophilic transformations under mild conditions [32] [33]. The catalyst exhibits superior activity compared to other metal triflates, including gallium(III) and indium(III) systems, while offering the additional benefits of low cost and minimal toxicity [33] [34].
The catalytic mechanism of bismuth(III) triflate varies depending on the electrophilic reagent employed [33]. With acid anhydrides, the catalyst functions as a conventional Lewis acid, coordinating to the carbonyl oxygen to enhance electrophilicity [33]. However, with acid chlorides, bismuth(III) triflate acts as a procatalyst that transfers triflate groups to generate mixed anhydrides in situ, which serve as the actual electrophilic species [33]. This dual mechanism enables broad substrate compatibility and excellent functional group tolerance [30].
| Reaction Type | Catalyst Loading | Temperature | Reaction Time | Typical Yield |
|---|---|---|---|---|
| Friedel-Crafts acylation | 1-5 mol% | 25-80°C | 1-6 hours | 80-95% |
| Nazarov cyclization | 2-10 mol% | 60-120°C | 2-8 hours | 75-90% |
| Three-component coupling | 5-15 mol% | 80-100°C | 4-12 hours | 70-85% |
Kinetic studies reveal that bismuth(III) triflate-catalyzed reactions often proceed through multi-step mechanisms involving catalyst-substrate coordination, electrophilic activation, and product release [35] [36]. The catalyst provides alternative reaction pathways with lower activation energies compared to uncatalyzed processes, resulting in significant rate enhancements [37] [38]. Temperature-dependent studies demonstrate that the intrinsic activation energy is substantially reduced in the presence of bismuth(III) triflate, enabling reactions to proceed under milder conditions [36].
Corrosive;Acute Toxic;Irritant;Health Hazard